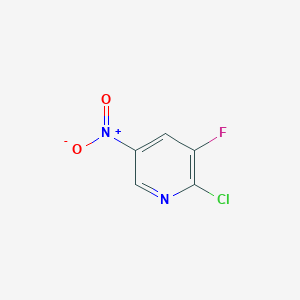

2-Chloro-3-fluoro-5-nitropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-fluoro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXURKRHCSAERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680689 | |

| Record name | 2-Chloro-3-fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079179-12-6 | |

| Record name | 2-Chloro-3-fluoro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-fluoro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-3-fluoro-5-nitropyridine CAS number

An In-Depth Technical Guide to 2-Chloro-3-fluoro-5-nitropyridine (CAS No. 1079179-12-6)

Abstract

This technical guide provides a comprehensive overview of this compound, identified by CAS number 1079179-12-6.[1][2][3] As a highly functionalized halogenated pyridine derivative, this compound has emerged as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[4] This document delves into its physicochemical properties, established synthesis protocols, key chemical reactions, and applications, with a focus on the mechanistic principles that guide its use. It is intended for researchers, chemists, and professionals in drug discovery and process development who require a deep technical understanding of this versatile chemical building block.

Core Identification and Physicochemical Properties

This compound is a white crystalline powder at room temperature.[1] Its trifunctional nature, featuring chloro, fluoro, and nitro groups on a pyridine scaffold, makes it a highly reactive and versatile precursor for advanced chemical synthesis.[4] The strategic placement of these groups allows for selective chemical transformations, which is paramount in the multi-step synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals.[1]

Table 1: Key Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 1079179-12-6 | [1][2][5][6] |

| Molecular Formula | C₅H₂ClFN₂O₂ | [1][3][6] |

| Molecular Weight | 176.53 g/mol | [1][3][7] |

| Appearance | White crystalline powder | [1] |

| IUPAC Name | This compound | [7] |

| SMILES | C1=C(C=NC(=C1F)Cl)[O-] | [3][7] |

| InChI Key | SHXURKRHCSAERA-UHFFFAOYSA-N | [7] |

| Density | ~1.6 g/cm³ | [1] |

| Boiling Point | 247.0 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 103.2 ± 25.9 °C | [1] |

| Purity | ≥98-99% (Typical commercial grade) | [1][3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through the chlorination of its corresponding pyridin-2-ol precursor. This method provides a high yield and a straightforward purification process.

General Synthesis from 3-fluoro-5-nitropyridin-2-ol

A well-documented procedure involves the reaction of 3-fluoro-5-nitropyridin-2-ol with a mixture of phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃).[2][8]

Causality of Reagent Selection:

-

Phosphorus Pentachloride (PCl₅): This is a powerful chlorinating agent. In this context, it is used to convert the hydroxyl group of the 3-fluoro-5-nitropyridin-2-ol (which exists in tautomeric equilibrium with its pyridinone form) into a chlorine atom. This transformation is a standard method for converting hydroxylated heterocycles into their chloro-derivatives.

-

Phosphorus Trichloride (PCl₃) / Phosphorus Oxychloride (POCl₃): Used as a solvent and co-reagent, it facilitates the reaction and helps to drive it to completion.[2][8]

Step-by-Step Experimental Protocol

The following protocol is a validated method for the laboratory-scale synthesis of the title compound.[2][8]

-

Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (e.g., 1.5 g, 9.48 mmol) in phosphorus trichloride (15 mL), slowly add phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C.[2][8]

-

Reaction Execution: Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up & Quenching: After completion, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice to quench the reactive phosphorus chlorides. This step is highly exothermic and must be performed with caution in a well-ventilated fume hood.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).[8]

-

Washing: Combine the organic layers and wash with a saturated sodium carbonate (Na₂CO₃) solution (25 mL) to neutralize any remaining acidic components. Subsequently, dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[2][8]

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude material using silica gel column chromatography (eluent: 5% ethyl acetate in hexane) to afford the final product, this compound, as a white solid (typical yield: ~97%).[2][8]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Core Applications

The synthetic utility of this compound is derived from the distinct reactivity of its three functional groups.[4]

-

Halogen Reactivity (Positions 2 & 3): The chlorine and fluorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions. The electron-withdrawing nitro group strongly activates the pyridine ring, making these substitutions more facile. This allows for the introduction of various functionalities (amines, ethers, carbon-based groups) essential for building complex molecular scaffolds.[1][4]

-

Nitro Group Reactivity (Position 5): The nitro group can be readily reduced to an amine (-NH₂).[1] This transformation is a gateway to a vast array of subsequent chemical modifications, including diazotization, acylation, and the formation of other heterocyclic systems. This dual functionality makes the compound a cornerstone in combinatorial chemistry and drug discovery programs.[9]

This trifunctional nature makes it a crucial building block for:

-

Pharmaceuticals: Used in the synthesis of kinase inhibitors, antibacterial agents, and antifungals.[1][4]

-

Agrochemicals: Serves as a key precursor for advanced herbicides and pesticides.[4]

-

Material Science: Explored for its potential in creating specialized polymers and energetic materials.[4]

Caption: Reactivity of functional groups and their applications.

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the compound's integrity and ensure laboratory safety.[1]

Hazard Identification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS).[7]

-

H302: Harmful if swallowed.[7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Table 2: GHS Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/sprays.[10][11] |

| P264 | Wash skin thoroughly after handling.[10][12] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10][12] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[10] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[12] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12] |

Handling and Storage Recommendations

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[10][13] Avoid formation of dust and aerosols.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][13]

-

Storage: Store in a tightly sealed container to prevent exposure to moisture and air.[1] The recommended storage environment is a cool, dry place, away from incompatible materials such as strong oxidizing agents.[1][11]

Conclusion

This compound (CAS: 1079179-12-6) is a high-value chemical intermediate whose importance in modern chemistry is undeniable. Its well-defined synthesis, coupled with the versatile and predictable reactivity of its functional groups, provides chemists with a powerful tool for the construction of novel and complex molecules. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible application in research and development.

References

- Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.). Geshem.

-

This compound (1 x 100 mg). (n.d.). Reagentia. Retrieved from [Link]

-

This compound: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (2025, December 19). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Synthesis method of 2,3-difluoro-5-chloropyridine. (n.d.). Google Patents.

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Ensuring Purity: The Significance of High-Quality this compound for Industrial Applications. (n.d.). Geshem. Retrieved from [Link]

-

2-Chloro-5-nitropyridine. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | 1079179-12-6 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound (1 x 100 mg) | Reagentia [reagentia.eu]

- 6. This compound CAS#: 1079179-12-6 [chemicalbook.com]

- 7. This compound | C5H2ClFN2O2 | CID 52982879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. Page loading... [wap.guidechem.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

2-Chloro-3-fluoro-5-nitropyridine reactivity profile

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-3-fluoro-5-nitropyridine

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in the pharmaceutical and agrochemical industries.[1][2] Its utility as a synthetic building block is derived from a distinct and predictable reactivity profile, governed by the electronic interplay of its substituents: a pyridine nitrogen, a strongly electron-withdrawing nitro group, and two different halogen atoms. This guide provides a comprehensive analysis of the molecule's reactivity, with a primary focus on Nucleophilic Aromatic Substitution (SNAr), nitro group reduction, and potential for cross-coupling reactions. We will delve into the mechanistic principles dictating regioselectivity, provide field-proven experimental protocols, and illustrate key transformations to offer researchers a thorough understanding of how to effectively utilize this versatile intermediate.

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal and process chemistry, halogenated and nitrated pyridines are indispensable intermediates.[3][4] this compound (CAS No. 1079179-12-6) has emerged as a crucial precursor for the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs) like kinase inhibitors and advanced antibacterial agents.[1][2] The strategic placement of its functional groups—chloro, fluoro, and nitro—creates a unique electronic environment that allows for a series of selective and high-yield transformations.

The core of its utility lies in the electron-deficient nature of the pyridine ring, which is further activated by the potent electron-withdrawing nitro group at the 5-position.[2] This activation renders the halogen substituents susceptible to Nucleophilic Aromatic Substitution (SNAr), the primary reaction pathway for this molecule. Understanding the principles that govern which halogen is preferentially displaced is paramount for synthetic planning. This guide will explore the causality behind its reactivity, offering both theoretical grounding and practical, step-by-step methodologies.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and application in synthesis.

| Property | Value | Source |

| CAS Number | 1079179-12-6 | [1][5][6] |

| Molecular Formula | C₅H₂ClFN₂O₂ | [1][6] |

| Molecular Weight | 176.53 g/mol | [6] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | 247.0 ± 35.0 °C (Predicted) | [1][5] |

| Density | ~1.6 g/cm³ (Predicted) | [1][5] |

| Flash Point | ~103.2 °C | [1] |

| Storage | Store in a cool, dry place in a tightly sealed container.[1] |

Synthesis of this compound

The compound is typically synthesized from 3-fluoro-5-nitropyridin-2-ol through a chlorination reaction. The use of phosphorus oxychloride and phosphorus pentachloride is a standard and effective method for converting the pyridin-2-one tautomer to the 2-chloro derivative.[7][8]

Detailed Experimental Protocol: Synthesis

This protocol is adapted from established procedures for the chlorination of hydroxypyridines.[5][7]

-

Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.5 g, 9.48 mmol) in phosphorus oxychloride (15 mL), slowly add phosphorus pentachloride (2.96 g, 14.22 mmol) at 60 °C.

-

Reaction Execution: Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice in a separate beaker.

-

Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Workup - Washing: Wash the combined organic layer with a saturated sodium carbonate (Na₂CO₃) solution (25 mL) to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude material using silica gel column chromatography (eluent: 5% ethyl acetate in hexane) to afford pure this compound as a solid (Typical yield: ~97%).[5][7]

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this compound is Nucleophilic Aromatic Substitution (SNAr). The electron-deficient pyridine ring is highly activated towards attack by nucleophiles, a characteristic significantly enhanced by the strong -I and -M effects of the nitro group.[2]

Regioselectivity: The C-2 Position as the Favored Site

A critical question for this molecule is the site of nucleophilic attack: the C-2 position (bearing the chlorine) or the C-3 position (bearing the fluorine). In SNAr reactions, the rate-determining step is typically the formation of the negatively charged intermediate, known as the Meisenheimer complex. The regioselectivity is therefore dictated by the stability of this intermediate.

-

Attack at C-2 (Observed): When a nucleophile attacks the C-2 position, the resulting negative charge can be delocalized onto the electronegative pyridine nitrogen and, critically, onto the oxygen atoms of the para-related nitro group through resonance. This extensive delocalization creates a highly stabilized Meisenheimer complex, favoring this reaction pathway.

-

Attack at C-3 (Disfavored): An attack at the C-3 position results in a Meisenheimer complex where the negative charge cannot be effectively delocalized onto the nitro group. The resonance stabilization is significantly less effective, making this pathway kinetically and thermodynamically less favorable.

This pronounced selectivity for the position that is ortho or para to a strong electron-withdrawing group is a cornerstone principle of SNAr chemistry on aromatic rings.[9] Thus, the chlorine atom at C-2 is the active site for substitution.

Typical Nucleophiles and Applications

The C-2 chlorine can be displaced by a wide variety of nucleophiles, making it a versatile handle for introducing molecular diversity.[1]

-

N-Nucleophiles: Primary and secondary amines react readily to form 2-amino-3-fluoro-5-nitropyridine derivatives. This is a common strategy in drug discovery for building scaffolds.[4]

-

O-Nucleophiles: Alkoxides (e.g., sodium methoxide) and phenoxides can be used to synthesize the corresponding ethers.

-

S-Nucleophiles: Thiols and their conjugate bases (thiolates) react cleanly to form thioethers.

Further Chemical Transformations

Beyond SNAr, the other functional groups on the ring can be selectively transformed, further expanding the synthetic utility of the molecule.

Reduction of the Nitro Group

The nitro group can be efficiently reduced to a primary amine, providing a key functional group for further elaboration (e.g., amide bond formation, diazotization). This transformation is fundamental to the synthesis of many biologically active compounds.[1][4]

Common Reducing Agents:

-

Tin(II) Chloride (SnCl₂): A classic and reliable method for nitro group reduction in the presence of acid.[4]

-

Catalytic Hydrogenation: Using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere. This method is clean but may not be compatible with other reducible functional groups.

-

Iron (Fe) or Zinc (Zn) in Acetic Acid: A cost-effective method often used in industrial-scale synthesis.

Detailed Experimental Protocol: Nitro Group Reduction

This protocol describes a typical reduction using tin(II) chloride.[4]

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (typically 4-5 equivalents) to the solution.

-

Reaction Execution: Heat the mixture to reflux and stir for several hours until TLC analysis indicates complete consumption of the starting material.

-

Workup - Basification: Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic (pH > 8). This will precipitate tin salts.

-

Workup - Filtration & Extraction: Filter the mixture through a pad of celite to remove the inorganic salts. Extract the filtrate with ethyl acetate or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-amino-2-chloro-3-fluoropyridine.

Cross-Coupling Reactions

The C-Cl bond at the activated C-2 position can potentially participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig aminations.[1][2] This allows for the formation of C-C or C-N bonds, enabling the introduction of aryl, heteroaryl, or complex amine fragments, which is a powerful strategy in modern drug development.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

-

Hazards: The compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[6]

-

Precautions: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][10]

Conclusion

This compound is a valuable and versatile building block whose reactivity is dominated by the electronic properties of its substituents. Its profile is characterized by a highly regioselective Nucleophilic Aromatic Substitution at the C-2 position, driven by the powerful stabilizing influence of the pyridine nitrogen and the C-5 nitro group. Subsequent transformations, most notably the reduction of the nitro group, open pathways to a vast array of complex derivatives. A thorough understanding of this reactivity profile allows chemists to strategically and efficiently incorporate this pyridine scaffold into advanced materials, agrochemicals, and next-generation pharmaceuticals.

References

- Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.). Ningbo Inno Pharmchem Co., Ltd.

- This compound synthesis. (n.d.). ChemicalBook.

- This compound | 1079179-12-6. (n.d.). ChemicalBook.

- This compound: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound CAS#: 1079179-12-6. (n.d.). ChemicalBook.

- This compound 1079179-12-6. (n.d.). Autech Industry Co.,Limited.

- How to apply and prepare 2-Chloro-3-nitropyridine efficiently?. (n.d.). Guidechem.

- This compound. (n.d.). PubChem.

- 2-Chloro-5-nitropyridine Safety Data Sheet. (2020). Jubilant Ingrevia Limited.

- A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. (n.d.). Benchchem.

- Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. (n.d.). PubMed Central.

- Nucleophilic aromatic substitutions. (2019). YouTube.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 1079179-12-6 [mingyuanchemical.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound CAS#: 1079179-12-6 [chemicalbook.com]

- 6. This compound | C5H2ClFN2O2 | CID 52982879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 1079179-12-6 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

The Strategic Role of 2-Chloro-3-fluoro-5-nitropyridine in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Trifunctional Scaffold

In the landscape of contemporary drug discovery and development, the strategic use of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired pharmacological profiles. Among these, 2-chloro-3-fluoro-5-nitropyridine has emerged as a particularly valuable intermediate.[1][2] Its trifunctional nature, characterized by the presence of a chloro, a fluoro, and a nitro group on the pyridine ring, offers a versatile platform for a range of chemical transformations, enabling the synthesis of diverse and potent bioactive molecules.[2] This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound in medicinal chemistry, with a focus on its role in the development of targeted therapies.

Physicochemical Properties and Handling

This compound (CAS: 1079179-12-6) is a white crystalline powder with a molecular formula of C₅H₂ClFN₂O₂ and a molecular weight of 176.53 g/mol .[1][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂ClFN₂O₂ | [1][3] |

| Molecular Weight | 176.53 g/mol | [1][3] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | 247.0 ± 35.0 °C (Predicted) | [1] |

| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [1] |

| Flash Point | 103.2 ± 25.9 °C (Predicted) | [1] |

Proper storage and handling of this reagent are crucial to maintain its integrity. It should be stored in a tightly sealed container in a cool, dry place, away from heat and sources of ignition.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through a robust and high-yielding chlorination reaction of 3-fluoro-5-nitropyridin-2(1H)-one. This process involves the use of a chlorinating agent such as a mixture of phosphorus oxychloride and phosphorus pentachloride.

Experimental Protocol: Synthesis of this compound[4]

-

Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.0 equivalent) in phosphorus oxychloride (10 volumes), slowly add phosphorus pentachloride (1.5 equivalents) at 60 °C.

-

Reaction Execution: Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it into crushed ice.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 volumes).

-

Washing: Combine the organic layers and wash with a saturated sodium carbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford this compound as a white solid.

Caption: Synthesis of this compound.

Reactivity and Strategic Applications in Medicinal Chemistry

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The electron-withdrawing nitro group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SₙAr). The chlorine and fluorine atoms serve as excellent leaving groups in these reactions, allowing for the sequential and regioselective introduction of various nucleophiles.[2]

Nucleophilic Aromatic Substitution (SₙAr)

The pyridine ring in this compound is electron-deficient, making it susceptible to attack by nucleophiles. The SₙAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex.

Caption: General mechanism of SₙAr on the pyridine ring.

The presence of both chlorine and fluorine offers opportunities for selective substitution. Generally, the chlorine at the 2-position is more labile and susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This regioselectivity is crucial in the construction of complex drug molecules.

Case Study: Synthesis of Kinase Inhibitors

A plausible synthetic route towards a generic kinase inhibitor scaffold using this compound is outlined below:

Caption: Plausible synthesis of a kinase inhibitor scaffold.

In this hypothetical pathway, the more reactive chloro group at the C2 position is first displaced by a primary or secondary amine (R¹-NH₂). Subsequently, the nitro group is reduced to an amine, which can then be utilized in various coupling reactions, such as a Suzuki coupling with a boronic acid (R²-B(OH)₂), to introduce further diversity. The fluorine at the C3 position can also be displaced under more forcing conditions or by specific nucleophiles, adding another layer of synthetic versatility.

Role in Antibacterial Drug Discovery

The fluoroquinolone class of antibiotics is a testament to the importance of fluorinated pyridine rings in medicinal chemistry. The fluorine atom is known to enhance antibacterial activity.[5] Although not a direct precursor to traditional fluoroquinolones, this compound serves as a valuable starting material for novel antibacterial agents. For example, the related compound 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is used to synthesize novel 8-nitrofluoroquinolone derivatives with potent antibacterial properties.[6] The synthetic strategies employed in these syntheses, which involve nucleophilic substitution at the C7 position, are analogous to the potential reactions of this compound.

Structure-Activity Relationships (SAR)

The derivatization of the this compound core allows for a systematic exploration of the structure-activity relationships (SAR) of the resulting compounds. Key modifications and their potential impact on biological activity include:

-

Substitution at the 2-position: The nature of the nucleophile introduced at this position can significantly influence target binding and pharmacokinetic properties. For instance, the introduction of a piperazine ring is a common strategy to improve solubility and oral bioavailability.[5]

-

Modification of the 5-nitro group: Reduction of the nitro group to an amine opens up a vector for a wide array of further functionalization, including acylation, sulfonylation, and participation in coupling reactions. The electronic nature of the substituent at the 5-position can modulate the overall electron density of the pyridine ring, affecting its binding to the target protein.

-

Substitution of the 3-fluoro group: While less reactive than the 2-chloro group, the fluorine atom can be displaced by strong nucleophiles. The presence of fluorine at this position can influence the pKa of the pyridine nitrogen and participate in hydrogen bonding interactions with the target protein, thereby enhancing potency.

Conclusion and Future Perspectives

This compound is a highly versatile and valuable building block in medicinal chemistry. Its trifunctional nature allows for the regioselective and sequential introduction of various substituents, facilitating the synthesis of complex and diverse molecular libraries for drug discovery. The strategic application of this intermediate in the synthesis of kinase inhibitors and antibacterial agents highlights its potential in developing targeted therapies for a range of diseases. Future research in this area will likely focus on the development of novel synthetic methodologies to further expand the chemical space accessible from this scaffold and the detailed elucidation of the structure-activity relationships of its derivatives to guide the design of next-generation therapeutics.

References

- Exploring this compound: A Key Pharmaceutical Intermedi

- This compound: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )

- Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors Utilizing 2,4-Dichloro-5-nitropyridine - Benchchem. (URL: )

- This compound synthesis - ChemicalBook. (URL: )

-

This compound | C5H2ClFN2O2 | CID 52982879 - PubChem. (URL: [Link])

-

Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI. (URL: [Link])

-

Structure--activity relationship of quinolones - PubMed. (URL: [Link])

Sources

A Senior Application Scientist's Guide to 2-Chloro-3-fluoro-5-nitropyridine: A Cornerstone Intermediate in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of novel active pharmaceutical ingredients (APIs). Among the vast arsenal of heterocyclic intermediates, 2-Chloro-3-fluoro-5-nitropyridine (CAS No: 1079179-12-6) has emerged as a compound of significant interest.[1] Its trifunctional nature, featuring a strategically positioned chloro leaving group, a fluoro moiety, and a potent electron-withdrawing nitro group, renders it a highly versatile and reactive scaffold.[2] This guide provides an in-depth technical exploration of its synthesis, core reactivity principles, and pivotal applications, offering field-proven insights into its role as a critical precursor in the generation of complex therapeutic agents.

Core Molecular Profile and Physicochemical Properties

This compound is a white crystalline powder that serves as a foundational element in numerous synthetic pathways within medicinal chemistry.[1] The unique arrangement of its substituents is not accidental; it is engineered to provide a predictable and powerful platform for constructing complex molecules. The inherent electron deficiency of the pyridine ring is significantly amplified by the nitro group at the 5-position, which strongly activates the ring for nucleophilic aromatic substitution (SNAr) reactions.[2] This electronic activation is the cornerstone of its utility.

Table 1: Physicochemical and Safety Data for this compound

| Property | Value | Source(s) |

| CAS Number | 1079179-12-6 | [1][3][4][5] |

| Molecular Formula | C₅H₂ClFN₂O₂ | [1][4][5] |

| Molecular Weight | 176.53 g/mol | [1][4] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | ~247.0 °C (Predicted) | [1][3] |

| Density | ~1.6 g/cm³ (Predicted) | [1][3] |

| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [1][6] |

Safety Profile:

| Hazard Statement | GHS Classification | Pictogram |

| H302: Harmful if swallowed | Acute Toxicity, Oral (Category 4) | GHS07 |

| H315: Causes skin irritation | Skin Corrosion/Irritation (Category 2) | GHS07 |

| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | GHS07 |

| (Data sourced from PubChem and commercial supplier safety information)[4] |

Synthesis and Manufacturing: A Protocol-Driven Approach

The reliable synthesis of high-purity this compound is critical for its downstream applications, where even minor impurities can compromise the safety and efficacy of the final API.[7] A common and effective laboratory-scale synthesis involves the chlorination of a hydroxypyridine precursor.

Causality of Reagent Selection

The transformation of 3-fluoro-5-nitropyridin-2-ol to the target compound relies on a robust chlorodehydroxylation reaction. The combination of phosphorus oxychloride (POCl₃) as a solvent and phosphorus pentachloride (PCl₅) as the chlorinating agent is a classic and highly effective choice for this type of conversion on heteroaromatic rings. PCl₅ acts as a potent source of electrophilic chlorine, while POCl₃ facilitates the reaction and is easily removed during workup. The reaction is driven by the formation of the highly stable phosphoryl chloride and hydrochloric acid byproducts.

Synthetic Workflow Diagram

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 1079179-12-6 [m.chemicalbook.com]

- 4. This compound | C5H2ClFN2O2 | CID 52982879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound 1079179-12-6 [mingyuanchemical.com]

- 7. nbinno.com [nbinno.com]

The Synthetic Cornerstone: A Technical Guide to 2-Chloro-3-fluoro-5-nitropyridine for Advanced Pharmaceutical Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Trifunctionalized Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the strategic selection of foundational building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 2-Chloro-3-fluoro-5-nitropyridine (CAS No. 1079179-12-6) has emerged as a pivotal intermediate, valued for its trifunctional nature that offers a versatile platform for molecular elaboration.[1] This white crystalline powder, with the molecular formula C₅H₂ClFN₂O₂, serves as a highly reactive scaffold in the synthesis of a multitude of pharmaceutical and agrochemical agents.[1][2] Its utility is primarily rooted in the orchestrated reactivity of its three key substituents: a chloro group at the 2-position, a fluoro group at the 3-position, and a potent nitro-activating group at the 5-position. This unique arrangement facilitates highly regioselective reactions, particularly nucleophilic aromatic substitution (SNAr), enabling the sequential and controlled introduction of diverse functionalities.[1] This guide provides a comprehensive technical overview of its synthesis, reactivity, and critical applications, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a reagent is a prerequisite for its effective and safe implementation in any synthetic workflow.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1079179-12-6 | [1] |

| Molecular Formula | C₅H₂ClFN₂O₂ | [3] |

| Molecular Weight | 176.53 g/mol | [3] |

| Appearance | White crystalline powder | [1] |

| Boiling Point | ~247.0 °C (Predicted) | [4] |

| Density | ~1.6 g/cm³ (Predicted) | [1] |

Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For storage, the compound should be kept in a tightly closed container in a cool, dry place.[1]

Synthesis of the Core Scaffold: A Validated Protocol

The reliable synthesis of this compound is critical for its application. While various synthetic strategies can be envisaged, a highly efficient and high-yield procedure begins from 3-fluoro-5-nitropyridin-2-ol. This method leverages common and potent chlorinating agents to achieve the desired transformation.

Experimental Protocol: Synthesis from 3-fluoro-5-nitropyridin-2-ol

This protocol details the conversion of the pyridin-2-ol precursor to the target 2-chloro derivative using phosphorus pentachloride and phosphorus oxychloride.[5]

Reagents and Equipment:

-

3-fluoro-5-nitropyridin-2-ol

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅)

-

Ethyl acetate

-

Saturated aqueous sodium carbonate solution

-

Anhydrous magnesium sulfate

-

Crushed ice

-

Round-bottom flask with reflux condenser and stirring mechanism

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (100-200 mesh)

Step-by-Step Methodology:

-

Reaction Setup: To a stirred solution of 3-fluoro-5-nitropyridin-2-ol (1.0 eq, e.g., 1.5 g, 9.48 mmol) in phosphorus oxychloride (10 vol, e.g., 15 mL), slowly add phosphorus pentachloride (1.5 eq, e.g., 2.96 g, 14.22 mmol) at 60 °C. Causality: Phosphorus oxychloride serves as both a solvent and a chlorinating agent, while PCl₅ is a powerful chlorinating agent necessary to convert the hydroxyl group of the pyridinone tautomer into the chloride.

-

Reaction Execution: Maintain the reaction mixture at 60 °C with continuous stirring for 10 hours. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).

-

Work-up - Quenching: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto crushed ice to quench the reactive phosphorus species. Trustworthiness: This exothermic quenching step must be performed cautiously to control the release of heat and HCl gas.

-

Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.

-

Work-up - Neutralization and Drying: Wash the combined organic layer with a saturated sodium carbonate solution (25 mL) to neutralize any remaining acids, followed by drying over anhydrous magnesium sulfate.[5]

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with a solution of 5% ethyl acetate in hexane, to afford this compound as a pure compound (typical yield: ~97%).[5]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Mechanistic Insights

The synthetic power of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen and, more significantly, the powerful electron-withdrawing nitro group at the C5 position, dramatically lower the electron density of the aromatic ring, making it highly electrophilic and thus activated for nucleophilic attack.[6]

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

A critical consideration for any researcher using this scaffold is the regioselectivity of substitution. The molecule possesses two potential leaving groups: the chloride at C2 and the fluoride at C3. In SNAr reactions, two primary factors dictate the site of attack:

-

Activation by the Electron-Withdrawing Group: The nitro group at C5 activates both the ortho (C6 and C4) and para (C2) positions through resonance stabilization of the negatively charged intermediate (the Meisenheimer complex). The C2 position, being para to the nitro group, is strongly activated.

-

Leaving Group Ability: In SNAr, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group.[7] Consequently, the bond strength to the leaving group is less important than the leaving group's ability to stabilize the developing negative charge on the ipso-carbon through inductive effects. The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the attached carbon more electrophilic and accelerating the initial attack. This often leads to the counterintuitive leaving group trend of F > Cl > Br > I.[7][8]

For this compound, the C2 position is strongly activated by the para-nitro group. Experimental evidence from a closely related system, 5-bromo-2-chloro-3-fluoropyridine, shows a preference for nucleophilic substitution at the C2-chloro position under thermal, non-catalyzed conditions.[9] Given the powerful para-activating effect of the nitro group, it is the well-established and predictable outcome that nucleophilic attack will occur selectively at the C2 position, displacing the chloride.

The SNAr Mechanism

The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization.

-

Elimination: The aromaticity is restored as the electron pair from the ring pushes out the chloride leaving group, yielding the 2-substituted-3-fluoro-5-nitropyridine product.

Caption: The Addition-Elimination (SNAr) mechanism at the C2 position.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of this compound is its role as a precursor to 3-fluoro-5-aminopyridine derivatives, which are key pharmacophores in many targeted therapies. The synthetic sequence typically involves:

-

SNAr reaction at C2 with a desired nucleophile.

-

Reduction of the nitro group to an amine (e.g., using H₂, Pd/C, or Fe/NH₄Cl).

This scaffold is particularly prevalent in the development of small molecule kinase inhibitors, which are a cornerstone of modern oncology.[2] Kinases such as Aurora kinases and Fms-like tyrosine kinase 3 (FLT3) are crucial regulators of cell cycle and proliferation, and their dysregulation is a hallmark of many cancers, particularly acute myeloid leukemia (AML).[7]

Table 2: Key Transformations and Subsequent Applications

| Transformation | Reagents | Resulting Scaffold | Application Class |

| 1. SNAr with R-NH₂2. Nitro Reduction | 1. Amine, Base2. Fe, NH₄Cl or H₂, Pd/C | 2-(Alkyl/Arylamino)-3-fluoro-5-aminopyridine | Kinase Inhibitors (FLT3, Aurora) |

| 1. SNAr with R-OH2. Nitro Reduction | 1. Alcohol, Base2. Fe, NH₄Cl or H₂, Pd/C | 2-(Alkoxy/Aryloxy)-3-fluoro-5-aminopyridine | Pharmaceutical Intermediates |

| 1. SNAr with R-SH2. Nitro Reduction | 1. Thiol, Base2. Fe, NH₄Cl or H₂, Pd/C | 2-(Alkyl/Arylthio)-3-fluoro-5-aminopyridine | Agrochemical Intermediates |

While specific syntheses of commercial drugs starting directly from this compound are often proprietary, the published synthesis of numerous advanced imidazo[4,5-b]pyridine-based dual FLT3/Aurora kinase inhibitors utilizes a closely related 2-amino-4,5-dichloro-3-nitropyridine intermediate, highlighting the industrial relevance of this reaction class and substitution pattern for accessing these valuable therapeutic agents.[7]

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a potent combination of stability, predictable reactivity, and strategic functionality. Its well-defined reactivity profile, centered on the highly regioselective nucleophilic aromatic substitution at the C2 position, provides a reliable and efficient entry point to complex 3-fluoro-5-aminopyridine derivatives. For researchers and drug development professionals, a mastery of the synthesis and reactivity of this key intermediate opens a direct and versatile route to the discovery and development of next-generation therapeutics, particularly in the highly competitive field of kinase inhibitors.

References

- Exploring this compound: A Key Pharmaceutical Intermedi

-

This compound | C5H2ClFN2O2 | CID 52982879 - PubChem. (URL: [Link])

-

Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - NIH. (URL: [Link])

-

Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PubMed. (URL: [Link])

-

This compound: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- US7414136B2 - Method for producing 3-substituted 2-chloro-5-fluoro-pyridine or its salt. (URL: )

- CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine - Google P

-

Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed. (URL: [Link])

-

Addition-Elimination at Aromatics (SNAR) - csbsju. (URL: [Link])

- 5 Combination of 1H and 13C NMR Spectroscopy. (URL: not available)

- Basic 1H- and 13C-NMR Spectroscopy. (URL: not available)

-

(PDF) Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - ResearchGate. (URL: [Link])

-

Nucleophilic aromatic substitution - Wikipedia. (URL: [Link])

- CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P

-

16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - MDPI. (URL: [Link])

-

Nucleophilic Aromatic Substitution - Chemistry Steps. (URL: [Link])

-

Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (URL: [Link])

-

(PDF) Synthesis and evaluation of a rociletinib analog as prospective imaging double mutation L858R/T790M in non-small cell lung cancer - ResearchGate. (URL: [Link])

-

Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Multi-Component Synthesis of New Fluorinated-Pyrrolo[3,4-b]pyridin-5-ones Containing the 4-Amino-7-chloroquinoline Moiety and In Vitro–In Silico Studies Against Human SARS-CoV-2 - MDPI. (URL: [Link])

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H2ClFN2O2 | CID 52982879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 1079179-12-6 [mingyuanchemical.com]

- 5. This compound | 1079179-12-6 [chemicalbook.com]

- 6. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 9. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Halogenated Pyridine: From Chemical Curiosity to Cornerstone of Modern Science

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Substituted Ring

In the vast landscape of heterocyclic chemistry, the pyridine ring stands out for its prevalence in both natural and synthetic compounds.[1] Structurally analogous to benzene with a single nitrogen atom replacing a carbon-hydrogen group, this unassuming hexagon is a fundamental scaffold in medicinal chemistry and agrochemical science.[1][2] However, it is the strategic incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto this ring that unlocks a remarkable array of functionalities, transforming a simple heterocycle into a highly versatile and powerful chemical building block.[3][4]

Halogenated pyridines are instrumental in the development of novel therapeutics, advanced agricultural products, and specialized materials.[4][5] The introduction of a halogen atom can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[3][6][7] This guide provides an in-depth exploration of the discovery, synthesis, and multifaceted significance of halogenated pyridines, offering field-proven insights for professionals dedicated to molecular innovation.

The Genesis of an Essential Building Block: Discovery and Early Synthesis

The history of pyridine itself dates back to 1849, when it was first isolated from bone oil.[1] Early investigations into its reactivity revealed that, unlike electron-rich benzene, the electron-deficient nature of the pyridine ring makes direct electrophilic substitution challenging.[5][8][9] Halogenation, a seemingly straightforward transformation, proved to be a formidable task, often requiring harsh conditions such as high temperatures and strong acids to proceed.[5][8][10] These early methods, while groundbreaking, typically resulted in low yields and mixtures of regioisomers, limiting their practical application.[10]

A significant breakthrough came with the understanding that the pyridine N-oxide could be used to activate the ring towards electrophilic attack, particularly at the 2- and 4-positions.[5] This strategy provided a more controlled and efficient route to specific halopyridine isomers.[5][11] Another classical approach involved nucleophilic substitution reactions on pre-functionalized pyridines, such as hydroxypyridines, using reagents like phosphorus oxychloride to install chlorine atoms.[12] These foundational discoveries, though sometimes arduous, laid the critical groundwork for the widespread use of halogenated pyridines by demonstrating that this stable aromatic ring could indeed be selectively functionalized.

Modern Synthetic Strategies: Precision and Versatility

The demand for structurally diverse halogenated pyridines in drug discovery and other industries has driven the development of highly sophisticated and regioselective synthetic methodologies.[5][8] Modern approaches offer chemists unprecedented control over the placement of halogen atoms, enabling the synthesis of complex molecular architectures.

Key Synthetic Transformations:

-

Electrophilic Halogenation: While still challenging on the unactivated ring, this method remains useful for electron-rich pyridine derivatives. Modern reagents and catalysts have improved selectivity and efficiency.

-

Nucleophilic Aromatic Substitution (SNAr): This powerful technique involves the displacement of a leaving group (often a halogen itself) by a halide nucleophile. It is particularly effective for pyridines bearing electron-w withdrawing groups.

-

Sandmeyer-type Reactions: The conversion of aminopyridines to halopyridines via diazotization provides a reliable route to a wide range of halogenated isomers that can be difficult to access otherwise.

-

Directed Ortho-Metalation (DoM): This strategy uses a directing group to guide a metalating agent (typically an organolithium reagent) to a specific position, which is then quenched with an electrophilic halogen source.

-

Transition-Metal Catalyzed Cross-Coupling: The presence of a halogen, particularly bromine or iodine, on the pyridine ring serves as a crucial "handle" for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[3][4] This has revolutionized the synthesis of complex pyridine-containing molecules.

-

C-H Activation/Halogenation: Emerging methods focus on the direct, regioselective halogenation of pyridine C-H bonds, offering a more atom-economical and efficient approach by avoiding the need for pre-functionalization.[5]

The choice of synthetic route is dictated by the desired substitution pattern, the electronic nature of the pyridine ring, and the compatibility of functional groups present in the molecule.

Experimental Protocol: One-Pot 3-Selective Bromination of 2-Phenylpyridine via a Zincke Imine Intermediate

This protocol is adapted from a modern strategy that overcomes the inherent difficulty of 3-selective halogenation by temporarily opening the pyridine ring.[10]

Objective: To synthesize 2-phenyl-3-bromopyridine from 2-phenylpyridine.

Materials:

-

2-Phenylpyridine

-

Trifluoromethanesulfonic anhydride (Tf2O)

-

Dibenzylamine (HNBn2)

-

Collidine

-

Ethyl acetate (EtOAc), anhydrous

-

N-Bromosuccinimide (NBS)

-

Ammonium acetate (NH4OAc)

-

Ethanol (EtOH)

-

1,3,5-Trimethoxybenzene (internal standard, optional)

Procedure:

-

Ring-Opening (Formation of Zincke Imine):

-

In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve 2-phenylpyridine (1.0 equiv) in anhydrous EtOAc.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add collidine (1.0 equiv) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (1.0 equiv).

-

After stirring for 15 minutes, add dibenzylamine (1.2 equiv) dropwise.

-

Allow the reaction to stir at -78 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution will typically change color, indicating the formation of the Zincke imine intermediate.

-

-

Halogenation:

-

Cool the reaction mixture back down to -78 °C.

-

Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise, ensuring the temperature remains below -70 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

-

Ring-Closing and Product Formation:

-

Add 1,3,5-trimethoxybenzene (1.0 equiv) to quench any remaining NBS.[10]

-

Add ammonium acetate (10 equiv) followed by ethanol (EtOH).

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours until analysis (e.g., by TLC or LC-MS) indicates complete consumption of the intermediate.

-

Cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., EtOAc).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to yield the desired 2-phenyl-3-bromopyridine.

-

Causality: This method succeeds by transforming the electron-deficient pyridine into a series of electron-rich, polarized alkenes (the Zincke imine).[8][10] This intermediate readily undergoes electrophilic halogenation with high regioselectivity at the 3-position, a position that is notoriously difficult to functionalize directly.[8] The subsequent ring-closure, facilitated by ammonium acetate, regenerates the aromatic pyridine ring.[10]

Physicochemical Properties and Their Impact

The introduction of a halogen atom dramatically alters the electronic and physical properties of the pyridine ring. Understanding these changes is paramount for rational drug and agrochemical design.

-

Electronic Effects: Halogens exert a dual electronic influence: they are electronegative and thus electron-withdrawing through the sigma bond (inductive effect), but they can also donate electron density through their lone pairs (resonance effect). For pyridine, the strong inductive withdrawal generally dominates, decreasing the basicity (lowering the pKa) of the pyridine nitrogen. This modulation of basicity is critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and potential for off-target interactions.

-

Lipophilicity: Halogenation almost invariably increases the lipophilicity (fat-solubility) of a molecule, measured as the partition coefficient (logP). This is a key parameter in drug design, as it influences how a compound distributes in the body, crosses cell membranes, and interacts with hydrophobic pockets in target proteins. The order of increasing lipophilicity is typically F < Cl < Br < I.

-

Metabolic Stability: The replacement of a hydrogen atom with a halogen, particularly fluorine, at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway.[3] This "metabolic blocking" strategy can significantly increase a drug's half-life and bioavailability.[2][3]

-

Halogen Bonding: Heavier halogens (Cl, Br, I) can act as Lewis acids, forming a highly directional, non-covalent interaction known as a halogen bond with Lewis basic atoms like oxygen or nitrogen.[13] This interaction is increasingly recognized and exploited in rational drug design to enhance binding affinity and selectivity for a biological target.[2][13]

Table 1: Comparison of Physicochemical Properties of Substituted Pyridines

| Compound | pKa (of Pyridinium ion) | logP |

| Pyridine | 5.23 | 0.65 |

| 2-Fluoropyridine | -0.44 | 1.10 |

| 2-Chloropyridine | 0.72 | 1.22 |

| 2-Bromopyridine | 0.90 | 1.43 |

| 3-Chloropyridine | 2.84 | 1.10 |

| 4-Chloropyridine | 3.82 | 1.10 |

Note: Values are approximate and can vary slightly depending on the measurement method and source.

The Significance of Halogenated Pyridines in Science and Industry

The true significance of halogenated pyridines lies in their application as core structural motifs in a vast number of commercially successful products.[2][5]

In Medicinal Chemistry:

The pyridine ring is one of the most prevalent azaheterocycles found in FDA-approved drugs.[2] Halogen substitution is a key strategy used to optimize lead compounds into effective medicines.

-

Case Study: Etoricoxib (Arcoxia®) . This selective COX-2 inhibitor, used to treat arthritis, features a 2-chloropyridine ring. The chlorine atom is crucial for its activity and selectivity profile.

-

Case Study: Nevirapine (Viramune®) . An essential anti-HIV drug, Nevirapine is a non-nucleoside reverse transcriptase inhibitor. Its structure is built around a central pyridine ring, and analogues have been explored extensively.

-

Other Examples: Halogenated pyridines are found in drugs across numerous therapeutic areas, including oncology (e.g., Crizotinib), central nervous system disorders, and infectious diseases.[3] The halogen atom often plays a critical role in binding to the target enzyme or receptor.[3]

Caption: Inhibition of a Receptor Tyrosine Kinase pathway by a halogenated pyridine drug.

In Agrochemicals:

Halogenated pyridines are indispensable in modern agriculture, forming the backbone of many potent and selective herbicides, insecticides, and fungicides.[7][14]

-

Herbicides: The auxin mimic herbicides, such as Clopyralid, Fluroxypyr, and Picloram, are all halogenated picolinic acids (a derivative of pyridine). They are vital for controlling broadleaf weeds in cereal crops.

-

Insecticides: The neonicotinoid class of insecticides, while facing environmental scrutiny, includes highly effective compounds like Imidacloprid and Thiacloprid, which contain a chloropyridine moiety. This group is essential for their insect-specific neurotoxic activity.

-

Fungicides: Boscalid is a widely used fungicide that contains a 2-chloropyridine ring, which is key to its efficacy in controlling a range of plant diseases.

Caption: Workflow for the synthesis and screening of a halogenated pyridine library.

Challenges and Future Outlook

Despite the tremendous success and utility of halogenated pyridines, challenges remain. The development of more sustainable and environmentally benign halogenation methods is an ongoing area of research. Green chemistry principles are pushing for the use of less hazardous reagents and solvents and the development of catalytic C-H functionalization routes that minimize waste.

The future of halogenated pyridine chemistry is bright. New synthetic methods will continue to provide access to novel and more complex structures.[8] A deeper understanding of the role of halogen bonding in molecular recognition will enable more sophisticated and rational design of next-generation pharmaceuticals and agrochemicals.[13] As our ability to precisely manipulate molecules improves, the halogenated pyridine will undoubtedly remain a central and indispensable tool in the quest for new solutions to global health and food security challenges.

References

- Ningbo Inno Pharmchem Co., Ltd. The Role of Halogenated Pyridines in Modern Drug Discovery.

- Ningbo Inno Pharmchem Co., Ltd. The Growing Importance of Halogenated Pyridine Intermediates.

- Valdiosera, A. F., et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC.

- Zakharychev, V. V. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate.

- McNally, A., et al. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv.

-

Pews, R. G., & Lysenko, Z. (1985). Synthesis of halogenated pyridines via the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. The Journal of Organic Chemistry. Available from: [Link]

-

Chen, K., et al. (2015). Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters, 17(12), 2948-51. Available from: [Link]

-

Organic Chemistry Explained. (2022). Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. Available from: [Link]

-

Verma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 927-959. Available from: [Link]

-

Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2006). Direct Synthesis of Pyridine Derivatives. Journal of the American Chemical Society, 128(45), 14254-14255. Available from: [Link]

-

ResearchGate. Recent Advances in the Synthesis of Pyridones. Available from: [Link]

-

Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

- Allen, C. F. H., & Thirtle, J. R. (1946). Halogenation of pyridines. Google Patents. US2742479A.

-

Tiz, D. B., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Pharmaceuticals, 15(3), 329. Available from: [Link]

-

Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Available from: [Link]

-

McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science, 378(6621), 758-764. Available from: [Link]

-

McNally, A., et al. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. Available from: [Link]

-

Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27. Available from: [Link]

-

ResearchGate. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available from: [Link]

-

Sharma, P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(23), 14382-14405. Available from: [Link]

-

Leal, J., et al. (2023). Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. Molecules, 28(20), 7013. Available from: [Link]

-

McElvain, S. M., & Goese, M. A. (1943). The Halogenation of Pyridine. Journal of the American Chemical Society, 65(11), 2227-2233. Available from: [Link]

- Maienfisch, P., et al. (1993). Pyridine compounds which are useful as pesticides. Google Patents. US5223520A.

-

Wikipedia. Pyridine. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (US). (1992). Toxicological Profile for Pyridine. NCBI Bookshelf. Available from: [Link]

-

Singh, S., & Singh, P. (2023). A Brief View on Pyridine Compounds. Open Access Journals. Available from: [Link]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The unique role of halogen substituents in the design of modern agrochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. youtube.com [youtube.com]

- 10. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US2742479A - Halogenation of pyridines - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

Introduction to trifunctional pyridine building blocks

An In-Depth Technical Guide to Trifunctional Pyridine Building Blocks for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, distinguished by its prevalence in a significant number of FDA-approved drugs and functional materials.[1][2][3][4] Trifunctional pyridine building blocks—cores bearing three distinct points for chemical modification—represent a class of "privileged scaffolds" that offer an unparalleled platform for the systematic exploration of chemical space.[5][6] This guide provides a comprehensive overview of the synthesis, reactivity, and strategic application of these versatile synthons. We will delve into the fundamental principles governing pyridine reactivity, detail robust synthetic protocols for accessing and modifying these scaffolds, and illustrate their transformative potential in the rapid generation of molecular complexity for drug discovery and advanced material design.

The Pyridine Core: A Challenge and an Opportunity

The utility of the pyridine ring is intrinsically linked to its electronic nature. The presence of the electronegative nitrogen atom renders the ring electron-deficient compared to benzene, a property that profoundly influences its reactivity.[7][8] This electron deficiency deactivates the ring towards traditional electrophilic aromatic substitution (SEAr) reactions, which often require harsh conditions and yield mixtures of isomers.[9][10] Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the C2 (α) and C4 (γ) positions. The nitrogen atom's lone pair also acts as a Lewis base, readily coordinating to metal catalysts and Lewis acids, which can both complicate and enable specific transformations.[8][10]

Understanding the regioselectivity of these reactions is paramount for any synthetic design. The three distinct positions—C2/C6, C3/C5, and C4—exhibit different electronic properties, providing a canvas for selective functionalization.

The Core Application: Programmed Functionalization

The true power of trifunctional building blocks is realized in their sequential, regioselective modification to build molecular libraries. Transition-metal-catalyzed cross-coupling reactions are the workhorse methodologies for this purpose.

The Logic of Sequential Cross-Coupling

The differential reactivity of the halogenated positions on a scaffold like 2,4,6-trichloropyridine can be exploited to control the order of bond formation. Generally, palladium-catalyzed reactions like Suzuki-Miyaura coupling can be tuned to occur preferentially at the C4 position under milder conditions, leaving the C2/C6 positions available for a subsequent, different coupling reaction. [11] Causality Behind Selectivity: The selectivity arises from a combination of factors:

-

Electronic Activation: The C4 position is often more electronically activated for the initial oxidative addition step in the catalytic cycle.

-

Steric Hindrance: The C2/C6 positions are adjacent to the nitrogen atom, which can present steric challenges and potential catalyst inhibition, often requiring specialized ligands or more forcing conditions to overcome. This is famously known as the "2-pyridyl problem". [12][13]

Protocol 2: Hypothetical Sequential Suzuki-Miyaura Coupling

This protocol illustrates a general strategy for the selective bis-arylation of 2,4,6-trichloropyridine.

Step 1: Selective C4-Arylation

-

Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Argon), combine 2,4,6-trichloropyridine (1.0 eq), Arylboronic Acid A (1.1 eq), a mild base (e.g., K2CO3 or CsF, 2.0 eq), and a palladium catalyst system (e.g., Pd(PPh3)4, 0.05 eq).

-

Solvent: Use a suitable solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction Conditions: Heat the mixture at a moderate temperature (e.g., 70-80°C) and monitor the reaction progress. The reaction is typically complete when the starting material is consumed, leaving the C2/C6 chloro-positions intact.

-

Workup & Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography to isolate the 2,6-dichloro-4-arylpyridine intermediate.

Step 2: C2/C6-Diarylation

-

Reaction Setup: Using the purified intermediate from Step 1 (1.0 eq), add Arylboronic Acid B (2.5 eq), a stronger base (e.g., K3PO4, 4.0 eq), and a more robust palladium catalyst system designed for hindered couplings (e.g., Pd2(dba)3 with a ligand like SPhos or XPhos, 0.1 eq).

-

Solvent: A higher-boiling solvent like toluene or DMF may be required.

-

Reaction Conditions: Heat the mixture at a higher temperature (e.g., 100-120°C) until the reaction is complete.

-

Workup & Purification: Perform a standard aqueous workup and purify by column chromatography or recrystallization to obtain the final 2,6-diaryl-4-arylpyridine product.

Data Summary: Reactivity at a Glance

The following table summarizes the general conditions for functionalizing the different positions of a trichloropyridine scaffold.

| Position | Reaction Type | Typical Conditions | Relative Reactivity |

| C4 | SNAr | Amine/Alkoxide, Room Temp to 60°C | Highest |

| C4 | Suzuki Coupling | Pd(PPh3)4, Mild Base, <90°C | High |

| C2/C6 | SNAr | Stronger Nucleophile, >80°C | Medium |

| C2/C6 | Suzuki Coupling | Pd(0) + Buchwald Ligand, Strong Base, >100°C | Lower |

| C2/C6 | Buchwald-Hartwig | Pd(0) + Buchwald Ligand, Strong Base, >100°C | Lower |

Applications in Drug Discovery and Materials Science

Accelerating Medicinal Chemistry

The pyridine ring is a bioisostere of benzene found in over 7000 medicinally important molecules. [3]Trifunctional scaffolds allow drug discovery teams to rapidly generate structure-activity relationships (SAR). By systematically varying the substituents at three distinct vectors, chemists can fine-tune a molecule's properties. [14]

-

Vector 1 (e.g., C4): Can be used to modulate core physicochemical properties like solubility and metabolic stability. [14]* Vector 2 (e.g., C2): Can be directed into a key binding pocket of a biological target to enhance potency.

-

Vector 3 (e.g., C6): Can be modified to improve selectivity against off-target proteins or to attach linkers for further conjugation.

This modular approach is highly amenable to high-throughput synthesis and has been instrumental in developing drugs for a wide range of diseases, including cancer, viral infections, and central nervous system disorders. [1][15]